3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
Description
3-(3-Chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a heterocyclic compound featuring a fused thiazolo-triazine core with a 3-chloro-4-methylphenyl substituent. Its synthesis typically involves multicomponent reactions or Mannich procedures, as described in studies of analogous thiazolo[3,2-a][1,3,5]triazin-6(7H)-ones . The compound’s structural uniqueness lies in the chloro-methylphenyl group, which may enhance lipophilicity and influence bioactivity.
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-8-2-3-9(4-10(8)13)15-6-14-12-16(7-15)11(17)5-18-12/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUUQYVXLPTCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CN=C3N(C2)C(=O)CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-chloro-4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is a member of the thiazole family known for its diverse biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₃H₉ClN₄OS
- Molecular Weight : 304.75 g/mol
- IUPAC Name : this compound
Structural Characteristics
The thiazolo-triazine framework contributes to the compound's pharmacological properties. The presence of chlorine and methyl groups on the phenyl ring enhances its lipophilicity and biological activity.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar in structure to the target compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro tests demonstrated minimum inhibitory concentrations (MIC) that indicate potent antibacterial effects .
Anticonvulsant Activity
Thiazole derivatives have been evaluated for their anticonvulsant properties. In a study involving picrotoxin-induced seizures:
- Efficacy : Certain thiazole compounds exhibited protective effects against seizures with median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg . This suggests potential for therapeutic use in epilepsy.
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively:
- Cytotoxicity Studies : Compounds with similar thiazole structures have been tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). Results indicated that compounds with electron-withdrawing groups like chlorine enhanced cytotoxicity . The IC50 values for these compounds were often lower than those of standard chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of halogen atoms (Cl, Br) on the phenyl ring significantly increases antibacterial and anticancer activities.
- Functional Group Influence : The thiazole moiety plays a critical role in enhancing the pharmacological profile of these compounds by facilitating interactions with biological targets.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized various thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus. The results indicated that modifications to the thiazole ring structure led to improved efficacy, with some derivatives achieving MIC values as low as 8 µg/mL .
Case Study 2: Anticonvulsant Properties
In a controlled experiment using a picrotoxin model, several thiazole-based compounds were administered to evaluate their anticonvulsant effects. One derivative demonstrated a protective index of 9.2, indicating significant potential for further development as an anticonvulsant agent .
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups (EWGs) : The 3-chloro substituent on the phenyl ring (target compound) may enhance electrophilicity, improving interactions with microbial enzymes . Bromophenyl analogues () could exhibit similar effects but with altered pharmacokinetics due to heavier halogen atoms.
Methoxy and Hydroxymethyl Groups : Methoxyphenyl derivatives () may improve solubility but reduce membrane penetration. Hydroxymethyl groups () could facilitate hydrogen bonding, enhancing target binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
